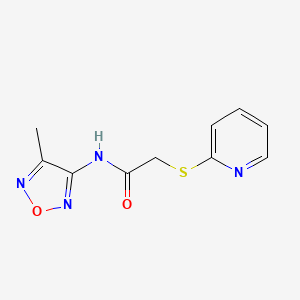
N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide, also known as CMEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in synaptic plasticity and neuronal signaling.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonism of mGluR5 by N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to modulate synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and fragile X syndrome. N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has also been investigated for its potential use in the treatment of addiction, anxiety, depression, and schizophrenia.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide selectively binds to the allosteric site of mGluR5, which inhibits the receptor's signaling pathway. This results in a decrease in the release of glutamate, a neurotransmitter that plays a critical role in synaptic plasticity and neuronal signaling. The modulation of mGluR5 by N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior.
Biochemical and Physiological Effects:
The selective antagonism of mGluR5 by N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to modulate various biochemical and physiological processes. N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to improve synaptic plasticity, reduce oxidative stress, and attenuate neuroinflammation. N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has also been shown to reduce anxiety and depression-like behaviors, improve cognitive function, and attenuate drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has several advantages for lab experiments, including its high purity and selectivity for mGluR5. N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been extensively studied in animal models, making it a well-established research tool for investigating the role of mGluR5 in various neurological and psychiatric disorders. However, N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide. One potential direction is the investigation of N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide's therapeutic potential in other neurological and psychiatric disorders, such as autism spectrum disorder and bipolar disorder. Another direction is the development of more potent and selective mGluR5 antagonists that can overcome the limitations of N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide. Additionally, the investigation of the mechanisms underlying the biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide could lead to the development of novel therapeutic targets for various disorders.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11(12-6-4-3-5-7-12)19-16(21)17(22)20-14-10-13(18)8-9-15(14)23-2/h3-11H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYQQEDZXUMFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4239803.png)
![N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4239808.png)
![1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4239813.png)
![2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239819.png)
acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4239831.png)
![N-(3-chlorophenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4239834.png)
![N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide](/img/structure/B4239841.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239848.png)

![N-bicyclo[2.2.1]hept-2-yl-3-methylbenzamide](/img/structure/B4239870.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B4239891.png)
![{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4239893.png)
![4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B4239900.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B4239907.png)